3-Mercaptolactic acid

Description

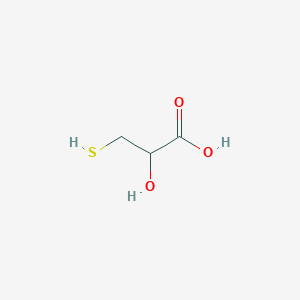

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S/c4-2(1-7)3(5)6/h2,4,7H,1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQOVQTWRIJPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863000 | |

| Record name | 2-Hydroxy-3-sulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Mercaptolactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2614-83-7 | |

| Record name | 3-Mercaptolactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2614-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Mercaptolactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002614837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Mercaptolactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002127 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biochemical Interconnections Involving 3 Mercaptolactic Acid

Role in Sulfur Amino Acid Metabolism

3-Mercaptolactic acid is a key intermediate in the metabolism of sulfur-containing amino acids. It is primarily involved in the metabolic pathways of cysteine and demonstrates an interplay with methionine metabolism. hmdb.caresearchgate.net The presence and concentration of this compound can serve as an indicator of the metabolic state of these essential amino acids.

Cysteine Metabolism Pathway Integration

This compound is a recognized metabolite within the cysteine metabolism pathway. hmdb.ca The transamination pathway of L-cysteine metabolism, also known as the 3-mercaptopyruvate (B1229277) pathway, is a significant route for cysteine catabolism. nih.gov In this pathway, L-cysteine undergoes transamination to form 3-mercaptopyruvic acid. nih.govhmdb.ca Subsequently, this compound is formed through the reduction of 3-mercaptopyruvic acid. nih.gov This reaction is catalyzed by lactate (B86563) dehydrogenase (LDH). nih.gov

The formation of this compound is one of the two primary fates of 3-mercaptopyruvic acid, the other being transsulfuration to produce inorganic sulfate. nih.gov The balance between these two routes is influenced by the activity of 3-mercaptopyruvate sulfurtransferase (MPST). nih.gov Low activity of MPST favors the reduction of 3-mercaptopyruvate to this compound. nih.gov In cases of MPST deficiency, as seen in the rare genetic disorder mercaptolactate-cysteine disulfiduria, there is an increased urinary excretion of 3-mercaptolactate. nih.govmdpi.comorpha.net

Biosynthesis and Degradation Mechanisms of this compound

The formation and breakdown of this compound are governed by specific enzymatic reactions, primarily involving its precursor, 3-mercaptopyruvic acid, and its own subsequent oxidation.

Endogenous Enzymatic Formation Pathways

The primary pathway for the endogenous formation of this compound involves the reduction of 3-mercaptopyruvic acid. ebi.ac.uknih.gov This reaction is catalyzed by lactate dehydrogenase (LDH), an enzyme that demonstrates broad substrate versatility. nih.govebi.ac.uknih.gov The conversion is a rapid and efficient process. ebi.ac.uknih.gov

The precursor, 3-mercaptopyruvic acid, is generated from L-cysteine through a transamination reaction catalyzed by cysteine aminotransferase, which is known to be aspartate aminotransferase. nih.govmdpi.com The process can be summarized as follows:

L-Cysteine + α-ketoglutarate ⇌ 3-Mercaptopyruvic acid + L-glutamate (catalyzed by Cysteine Aminotransferase/Aspartate Aminotransferase) nih.govmdpi.com

3-Mercaptopyruvic acid + NADH + H⁺ ⇌ this compound + NAD⁺ (catalyzed by Lactate Dehydrogenase) hmdb.capathwaycommons.orgmetabolicatlas.org

Studies have explored the use of various lactate dehydrogenases, including those from bacteria, for the in vitro biosynthesis of 3-mercaptolactate from 3-mercaptopyruvate, highlighting the efficiency of this enzymatic step. ebi.ac.uknih.gov

Catabolic Routes and Thiol Group Reactivity

The catabolism of this compound involves its oxidation back to 3-mercaptopyruvic acid. hmdb.canp-mrd.org This reaction is also mediated by lactate dehydrogenase. hmdb.canp-mrd.org

Furthermore, two enzymes, designated MLO-I and MLO-II, have been identified in rat liver cytosol that catalyze the oxidative formation of 3-mercaptopyruvic acid S-conjugates from L-3-mercaptolactic acid S-conjugates. ebi.ac.uknih.gov These enzymes possess flavin mononucleotide (FMN) as a prosthetic group and can oxidize various S-substituted L-3-mercaptolactic acids. ebi.ac.uknih.gov

The reactivity of the thiol group (-SH) in this compound is a key feature of its biochemical behavior. This group can undergo oxidation to form disulfides and can participate in substitution reactions to form thioesters and other sulfur-containing compounds. This reactivity allows it to form conjugates, such as the mixed disulfide with cysteine, known as S-(2-hydroxy-2-carboxyethylthio)cysteine (HCETC), which is excreted in the urine. nih.gov

Influence on Central Metabolic Processes, including the Tricarboxylic Acid Cycle

Interactive Data Table: Enzymes Involved in this compound Metabolism

| Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) | Cofactor(s) | Reference(s) |

| Cysteine Aminotransferase (Aspartate Aminotransferase) | Transamination | L-Cysteine, α-ketoglutarate | 3-Mercaptopyruvic acid, L-glutamate | nih.govmdpi.com | |

| Lactate Dehydrogenase (LDH) | Reduction | 3-Mercaptopyruvic acid | This compound | NADH | nih.govhmdb.caebi.ac.uknih.gov |

| Lactate Dehydrogenase (LDH) | Oxidation | This compound | 3-Mercaptopyruvic acid | NAD⁺ | hmdb.canp-mrd.org |

| This compound S-conjugate oxidase (MLO-I, MLO-II) | Oxidation | L-3-mercaptolactic acid S-conjugates | 3-Mercaptopyruvic acid S-conjugates | FMN | ebi.ac.uknih.gov |

| 3-Mercaptopyruvate Sulfurtransferase (MPST) | Transsulfuration | 3-Mercaptopyruvic acid | Pyruvate | nih.govnih.govmdpi.com |

Enzymology of 3 Mercaptolactic Acid

Enzymes Involved in 3-Mercaptolactic Acid Biosynthesis and Transformation

The biosynthesis of this compound primarily involves the reduction of its precursor, 3-mercaptopyruvic acid. This conversion is a critical step and is catalyzed by specific dehydrogenase enzymes.

Lactate (B86563) dehydrogenase (LDH) (EC 1.1.1.27) is the key enzyme responsible for the reduction of 3-mercaptopyruvic acid to this compound in rat liver. scispace.comsigmaaldrich.com This reaction is a crucial part of cysteine metabolism. scispace.com The catalytic activity of LDH in this conversion has been confirmed through studies using purified rat liver homogenate and purified lactate dehydrogenase, where the reducing activity was completely inhibited by an anti-lactate dehydrogenase antiserum. scispace.com

Different variants of LDH exhibit varying efficiencies in catalyzing this reaction. An in-vitro study exploring the biosynthesis of this compound identified several bacterial LDH candidates with the potential to reduce 3-mercaptopyruvic acid. The specific activities of these LDH variants were compared, revealing significant differences in their catalytic capabilities.

| LDH Variant | Specific Activity (U/mg) |

|---|---|

| LDH from Gloeobacter violaceus (LDHGv) | 63.6 ± 8.1 |

| LDH from Rattus norvegicus (LDHRn) | Approximately 31.8 |

| LDH from Corynebacterium glutamicum (LDHCg) | 0.23 ± 0.1 |

| LDH from Bacillus cereus (LDHBc) | 0.08 ± 0.2 |

| LDH from Escherichia coli (LDHEc) | No significant activity |

The enzymatic synthesis of this compound, while promising, faces several optimization challenges common to many biocatalytic processes. These challenges primarily revolve around ensuring the stability of the enzymes involved and the efficient regeneration of essential cofactors.

Enzyme Stability: The operational stability of lactate dehydrogenase is a critical factor for a sustained and economically viable synthesis process. Factors such as temperature, pH, and the presence of inhibitors can affect the enzyme's structural integrity and catalytic activity over time. For instance, LDH activity can be inhibited by the formation of disulfide-linked dimers, trimers, or tetramers. mdpi.com Strategies to enhance enzyme stability often include immobilization on solid supports, which can improve resistance to environmental stressors and allow for easier separation and reuse of the biocatalyst. mdpi.com

Enzymes Involved in this compound Conjugate Metabolism

The metabolism of this compound S-conjugates involves a distinct set of enzymes that catalyze their oxidative transformation. These enzymes play a role in the biotransformation of cysteine conjugates. nih.gov

Two key enzymes, designated as this compound S-conjugate oxidase I (MLO-I) and II (MLO-II), have been purified from rat liver cytosol. nih.gov These enzymes are responsible for the oxidative conversion of L-3-mercaptolactic acid S-conjugates to their corresponding 3-mercaptopyruvic acid S-conjugates. nih.gov Both enzymes possess flavin mononucleotide (FMN) as a prosthetic group. nih.gov

| Property | MLO-I | MLO-II |

|---|---|---|

| Molecular Mass (kDa) | 160 | 250 |

| Subunit Composition | Four subunits of 41 kDa each | Six subunits of 39 kDa each |

MLO-I and MLO-II exhibit distinct substrate specificities and are subject to regulation by various molecules. Both enzymes can oxidize a range of aromatic and aliphatic S-substituted L-3-mercaptolactic acids. nih.gov

Substrate Specificity:

MLO-I Specific Substrate: Glycolic acid. nih.gov

MLO-II Specific Substrate: 3-(4-hydroxyphenyl)-lactic acid. nih.gov

Shared Substrates: Both enzymes can act on other α-hydroxy acids like L-3-phenyllactic acid and L-2-hydroxyisocaproic acid. nih.gov

Non-Substrates: Neither enzyme shows activity towards β- and γ-hydroxy acids (e.g., 3- and 4-hydroxybutyric acid), 2-hydroxyisobutyric acid, ethyl-2-hydroxybutyrate, malic acid, 1-butanol, benzyl (B1604629) alcohol, or L-leucine. nih.gov

The optimal activity for both enzymes is observed at a pH of approximately 5.5. nih.gov When S-(4-bromophenyl)-3-thiolactic acid is used as the substrate, the kinetic parameters are as follows:

| Enzyme | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|

| MLO-I | 0.5 | 0.9 |

| MLO-II | 0.25 | 0.2 |

Regulatory Mechanisms: The activities of MLO-I and MLO-II are influenced by specific inhibitors.

MLO-I is inhibited by sulphydryl-modifying agents. nih.gov

MLO-II is not affected by sulphydryl-modifying agents. nih.gov

Both enzymes are strongly inhibited by divalent metal ions. nih.gov

These distinct properties indicate that MLO-I and MLO-II are different from other known oxidases such as L-amino acid oxidase, malate (B86768) oxidase, L-α-hydroxy acid oxidase, and glycolate (B3277807) oxidase. nih.gov Their function is likely linked to the formation of cysteine conjugates from L-3-mercaptolactic acid S-conjugates, working in conjunction with cysteine conjugate aminotransferases. nih.gov

Interrelationships with Sulfurtransferases

The metabolism of this compound is closely linked to the activity of sulfurtransferases, particularly 3-mercaptopyruvate (B1229277) sulfurtransferase (MST) (EC 2.8.1.2). nih.govhmdb.ca MST is a key enzyme in cysteine metabolism and is responsible for transferring a sulfur atom from 3-mercaptopyruvate to an acceptor molecule. nih.gov

The primary substrate for MST is 3-mercaptopyruvate, which is the direct precursor of this compound. nih.gov MST catalyzes the transfer of the sulfur atom from 3-mercaptopyruvate to cyanide, forming the less toxic thiocyanate, or to other thiol compounds. hmdb.ca This reaction is a crucial step in cyanide detoxification. nih.gov The enzymatic reaction catalyzed by MST involves the formation of a persulfide on a cysteine residue within the enzyme's active site. ebi.ac.uk

The interrelationship lies in the shared precursor, 3-mercaptopyruvate. The metabolic fate of 3-mercaptopyruvate can diverge into two pathways: its reduction to this compound by lactate dehydrogenase, or its utilization by 3-mercaptopyruvate sulfurtransferase for sulfur transfer reactions. scispace.comnih.gov This metabolic branch point highlights the integration of this compound formation within the broader network of sulfur metabolism and detoxification pathways.

3-Mercaptopyruvate Sulfurtransferase (MPST) Activity and Implications of its Deficiency

3-Mercaptopyruvate sulfurtransferase (MPST) is a key enzyme in the metabolism of L-cysteine. wikipedia.org It is found in various tissues, including the liver, kidneys, heart, and brain. wikipedia.org The enzyme catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate (3-MP), a product of cysteine transamination, to a sulfur acceptor. wikipedia.org This process is integral to cysteine degradation, cyanide detoxification, and the production of hydrogen sulfide (B99878) (H₂S), a significant signaling molecule. wikipedia.org

The reaction catalyzed by MPST involves the conversion of 3-mercaptopyruvate to pyruvate, with the transfer of the sulfur atom to an acceptor molecule, such as cyanide or a thiol compound. wikipedia.org

Implications of MPST Deficiency

A deficiency in MPST activity leads to a rare, inherited metabolic disorder known as mercaptolactate-cysteine disulfiduria. oimd.org In this condition, the impaired function of MPST results in the accumulation of its substrate, 3-mercaptopyruvate. mdpi.com The excess 3-mercaptopyruvate is then shunted into an alternative metabolic route where it is reduced to 3-mercaptolactate by lactate dehydrogenase. mdpi.comnih.gov This leads to an increased urinary excretion of 3-mercaptolactate, often in the form of a mixed disulfide with cysteine. nih.govnih.gov Studies in Mpst-knockout mice have confirmed that a deficiency in this enzyme leads to increased urinary excretion of 3-mercaptolactate. nih.gov

The clinical presentation of mercaptolactate-cysteine disulfiduria can vary, with some individuals exhibiting severe neurological symptoms, while others may be asymptomatic. nih.gov

Kinetic Parameters of Human 3-Mercaptopyruvate Sulfurtransferase

The following table summarizes the kinetic properties of human MPST with cyanide as the sulfur acceptor.

| Parameter | Value |

|---|---|

| Vmax (μmol min⁻¹ mg⁻¹) | 4.3 ± 0.3 |

| Km for KCN (mM) | 6 ± 1 |

| Km for 3-MP (μM) | 350 ± 62 |

Contributions of Rhodanese (Thiosulfate Sulfurtransferase, TST) and Cystathionine (B15957) γ-Lyase (CTH) to this compound-Related Pathways

While MPST is the primary enzyme directly linked to this compound metabolism, other enzymes involved in sulfur metabolism, namely rhodanese and cystathionine γ-lyase, play indirect but significant roles.

Rhodanese (Thiosulfate Sulfurtransferase, TST)

Rhodanese, also known as thiosulfate (B1220275) sulfurtransferase (TST), is a mitochondrial enzyme that is structurally and functionally related to MPST. nih.gov Both enzymes belong to the sulfurtransferase family and share sequence homology. nih.gov The primary role of TST is the detoxification of cyanide by transferring a sulfur atom from thiosulfate to cyanide, forming the less toxic thiocyanate. nih.gov

While TST's preferred substrate is thiosulfate, it can exhibit some activity with 3-mercaptopyruvate, the substrate for MPST, particularly at high concentrations. nih.gov Conversely, MPST can also show some TST activity. nih.gov This overlap in substrate specificity suggests a potential for a compensatory mechanism, where TST might partially mitigate the effects of MPST deficiency, although its contribution is likely limited under normal physiological conditions. nih.gov TST is also involved in the broader network of sulfur metabolism, which can influence the availability of substrates for pathways leading to this compound. nih.gov

Cystathionine γ-Lyase (CTH)

Cystathionine γ-lyase (CTH), also known as cystathionase, is a key enzyme in the trans-sulfuration pathway, which is responsible for the synthesis of cysteine from methionine. wikipedia.orguniprot.org CTH catalyzes the breakdown of cystathionine into cysteine, α-ketobutyrate, and ammonia. wikipedia.org

The contribution of CTH to this compound-related pathways is primarily indirect, by controlling the endogenous supply of cysteine. Cysteine is the precursor for 3-mercaptopyruvate, the substrate of MPST. wikipedia.org Therefore, the activity of CTH influences the flux through the metabolic pathway that can lead to the formation of this compound, especially in the context of MPST deficiency. nih.gov Studies on mice with a double knockout of both Mpst and Cth genes showed a slightly higher excretion of 3-mercaptolactate in their urine compared to mice with only an Mpst knockout, indicating an indirect role of CTH in this metabolic pathway. researchgate.net CTH is also one of the enzymes responsible for the production of hydrogen sulfide from cysteine. wikipedia.org

Enzymes Involved in Pathways Related to this compound

This table provides a summary of the key enzymes and their primary roles in the context of this compound metabolism.

| Enzyme | Primary Function | Relevance to this compound |

|---|---|---|

| 3-Mercaptopyruvate Sulfurtransferase (MPST) | Metabolizes 3-mercaptopyruvate to pyruvate. wikipedia.org | Deficiency leads to the accumulation of 3-mercaptopyruvate and its subsequent reduction to this compound. mdpi.com |

| Rhodanese (Thiosulfate Sulfurtransferase, TST) | Detoxifies cyanide using thiosulfate as a sulfur donor. nih.gov | Shows some overlapping substrate specificity with MPST, suggesting a minor, potential compensatory role. nih.gov |

| Cystathionine γ-Lyase (CTH) | Synthesizes cysteine via the trans-sulfuration pathway. wikipedia.org | Regulates the availability of cysteine, the precursor for the pathway leading to this compound. nih.gov |

Advanced Synthetic Methodologies for Research Applications of 3 Mercaptolactic Acid

Chemoenzymatic Synthesis Approaches Utilizing Engineered Biocatalysts

Chemoenzymatic synthesis leverages the high selectivity of enzymes with the versatility of traditional chemical reactions, offering a powerful route to enantiomerically pure compounds under mild conditions. mdpi.comnih.gov While specific engineered biocatalysts for the direct synthesis of 3-mercaptolactic acid are an emerging area, principles from the synthesis of other chiral molecules are directly applicable. nih.govnih.gov The core of this approach is the use of enzymes, such as lipases or dehydrogenases, which have been refined through protein engineering to exhibit enhanced stability, activity, and substrate specificity. semanticscholar.org

These strategies typically involve two main pathways:

Kinetic Resolution: An enzyme selectively acts on one enantiomer in a racemic mixture of a precursor, allowing for the separation of the reacted and unreacted enantiomers. For instance, a lipase (B570770) could selectively acylate one enantiomer of a this compound ester, enabling easy separation. While effective, this method is limited to a theoretical maximum yield of 50% for the desired enantiomer.

Asymmetric Synthesis: An engineered enzyme converts a prochiral substrate directly into a single desired enantiomer of this compound or its precursor, allowing for theoretical yields up to 100%. pharmasalmanac.com For example, an engineered reductase could stereoselectively reduce a keto-acid precursor to the corresponding chiral hydroxy acid, which can then be converted to the target thiol.

The use of biocatalysis is advantageous as reactions are often performed in aqueous solutions, reducing the need for organic solvents and aligning with green chemistry principles. pharmasalmanac.com

| Strategy | Description | Theoretical Max. Yield | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Kinetic Resolution | Enzymatic modification of one enantiomer in a racemic mix for separation. | 50% | >99% |

| Asymmetric Synthesis (Desymmetrization) | Enzymatic conversion of a prochiral substrate to a single enantiomer. | 100% | >99% |

Chemical Synthesis Strategies for Research-Grade Purity

Classical chemical synthesis remains fundamental for producing research-grade this compound, offering scalability and access to a wide range of derivatives.

A common and effective strategy involves the conversion of the hydroxyl group of a lactic acid derivative into a thiol group. This is typically achieved through a two-step process involving the activation of the hydroxyl group followed by nucleophilic substitution with a sulfur-containing nucleophile.

Activation: The hydroxyl group of a protected lactic acid ester (e.g., methyl lactate (B86563) or ethyl lactate) is converted into a good leaving group. Common methods include tosylation (reaction with tosyl chloride) or mesylation (reaction with mesyl chloride) to form a sulfonate ester.

Substitution: The activated intermediate is then reacted with a thiolating agent. Reagents such as sodium hydrosulfide (B80085) (NaSH) or thiolacetic acid can be used. The reaction with thiolacetate, for instance, proceeds via an SN2 mechanism, which results in a complete inversion of the stereocenter's configuration. This is particularly useful for stereoselective synthesis. nih.gov Subsequent hydrolysis of the resulting thioester yields the desired thiol.

The direct reaction of 2-hydroxypropionic acid (lactic acid) with hydrogen sulfide (B99878) is not a commonly employed synthetic route due to the poor leaving group nature of the hydroxyl group. A more viable approach involves starting with a derivative where the hydroxyl group has been replaced by a better leaving group, such as a halogen. For example, the reaction of a 2-bromopropionic acid ester with a sulfide source like sodium hydrosulfide or hydrogen sulfide under basic conditions, followed by acid hydrolysis of the ester, provides a more direct pathway to this compound. This nucleophilic substitution reaction is a standard method for forming carbon-sulfur bonds.

For specific research applications, the thiol group of this compound can be further derivatized. A notable example is the synthesis of S-aminoethylmercaptolactic acid. A simple and effective method for this preparation has been described. nih.govtandfonline.com This derivatization involves the reaction of this compound with an appropriate aminoethylating agent, introducing a primary amine function. This modification can be used to link the molecule to other peptides, proteins, or surfaces for biochemical and pharmacological studies. nih.gov

Analytical Techniques for Comprehensive Characterization and Quantification of 3 Mercaptolactic Acid

Spectrometric and Chromatographic Methods for Purity Assessment and Structural Confirmation

A combination of powerful analytical techniques is employed to confirm the identity, purity, and structure of 3-Mercaptolactic acid. These methods provide complementary information, ensuring a comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Functional Group Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound by confirming the presence of its key functional groups. In ¹H NMR spectroscopy, the proton of the carboxylic acid (-COOH) group is expected to produce a characteristically broad singlet signal in the highly deshielded region of 10-12 ppm. The protons on the carbon backbone, specifically the methine proton (-CH) adjacent to the hydroxyl group and the methylene (B1212753) protons (-CH₂) adjacent to the thiol group, would appear in the 2-5 ppm range. The specific chemical shifts and splitting patterns of these protons provide definitive information about the connectivity of the molecule.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is typically observed far downfield, in the range of 170-185 ppm. libretexts.orgoregonstate.edu The carbons bonded to the hydroxyl and thiol groups would resonate at approximately 50-90 ppm. oregonstate.edupdx.edu The distinct chemical shifts for each carbon atom in the molecule provide a carbon fingerprint, confirming the compound's fundamental structure.

Table 1: Predicted NMR Chemical Shift Regions for this compound

| Functional Group | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid | ¹H (-COOH) | 10 - 12 |

| Carboxylic Acid | ¹³C (C=O) | 170 - 185 |

| Alcohol/Thiol Backbone | ¹H (-CH-OH, -CH₂-SH) | 2 - 5 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantification of polar analytes like this compound. Due to its high polarity, reversed-phase HPLC methods using highly aqueous mobile phases are typically employed. hplc.eu Specialized aqueous C18 columns are often preferred to prevent phase collapse associated with 100% aqueous conditions. hplc.eu

Detection can be challenging as this compound lacks a strong chromophore for UV-Vis detection. However, it can be detected at low wavelengths, around 210 nm, though this may lack specificity in complex samples. chromatographyonline.com To enhance sensitivity and selectivity, pre-column derivatization with a fluorescent tag is a common strategy. For instance, thiols can be derivatized with reagents like monobromobimane (B13751) to yield highly fluorescent products, allowing for sensitive detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity for the analysis of this compound, particularly in biological samples. However, due to the compound's low volatility, derivatization is a mandatory step to convert the polar carboxyl, hydroxyl, and thiol groups into less polar, more volatile moieties. colostate.edu

Common derivatization approaches include silylation, which targets active hydrogen atoms in the molecule, or alkylation to form esters. colostate.edugcms.cz For example, N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to create silyl (B83357) derivatives of amino acids and similar compounds for GC-MS analysis. researchgate.net Following derivatization, the compound can be separated on a GC column and detected by a mass spectrometer, which provides both quantification and structural information based on the mass-to-charge ratio and fragmentation pattern. This technique has been successfully used for the determination of 3-mercaptolactate in urine.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Untargeted Metabolomics and Precise Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier analytical tool for both the discovery-based screening (untargeted metabolomics) and the precise quantification of metabolites like this compound in complex biological fluids. labrulez.commdpi.com Its high sensitivity and selectivity allow for the detection of compounds at very low concentrations.

In untargeted metabolomics, LC-MS/MS is used to generate a comprehensive profile of metabolites in a sample. mdpi.comnih.gov Putative identification of this compound can be achieved by matching the accurate mass and retention time to database entries. nih.gov For precise quantification, a targeted approach using Multiple Reaction Monitoring (MRM) is employed. This involves selecting the precursor ion of the target analyte and monitoring specific product ions after fragmentation, which significantly enhances the signal-to-noise ratio and minimizes interferences. labrulez.com As with HPLC and GC, derivatization can be used to improve chromatographic performance and ionization efficiency in LC-MS analysis.

Specialized Techniques for Biological Matrix Analysis

Analyzing this compound in biological matrices such as urine or plasma presents unique challenges due to the complexity of the sample and the low concentration of the analyte. Specialized techniques have been developed to overcome these hurdles.

Quantification by Amino Acid Analyzer after Derivatization (e.g., Aminoethylation)

A specific and sensitive method for quantifying this compound in biological fluids involves its conversion into a derivative that can be measured by a standard amino acid analyzer. nih.gov This is achieved through a derivatization reaction known as aminoethylation.

In this procedure, the thiol group of this compound is reacted with an excess of 2-bromoethylamine, converting it into S-aminoethylmercaptolactic acid. nih.govnih.gov This new compound behaves like an amino acid and can be readily separated and quantified using an ion-exchange chromatography system, which is the basis of most amino acid analyzers. univ-rennes1.frchromatographyonline.com The separation is typically followed by post-column derivatization with ninhydrin (B49086), which reacts with the primary amine group of the derivative to produce a colored compound detectable by a photometer. chromatographyonline.com This method has demonstrated sensitivity at the nanomole level and has been successfully applied to the determination of this compound in human urine. nih.gov

Table 2: Workflow for this compound Quantification via Aminoethylation

| Step | Procedure | Purpose |

|---|---|---|

| 1. Derivatization | The sample is reacted with an excess of 2-bromoethylamine. | To convert the thiol group of this compound into a primary amine, forming S-aminoethylmercaptolactic acid. nih.gov |

| 2. Separation | The derivatized sample is injected into an amino acid analyzer. | To separate S-aminoethylmercaptolactic acid from other compounds in the matrix using ion-exchange chromatography. univ-rennes1.fr |

| 3. Detection | The separated components are reacted with ninhydrin post-column. | To produce a colored derivative that can be detected and quantified by a photometer. chromatographyonline.com |

Specific Detection Methods for Thiol and Disulfide Forms in Biological Samples

A critical aspect of 3-MLA analysis in biological systems is the ability to differentiate and quantify its reduced (thiol) and oxidized (disulfide) forms. The ratio of these forms can provide insights into the redox status of the biological environment. Several strategies have been developed for the simultaneous determination of thiols and disulfides.

One common approach involves a two-step derivatization process coupled with HPLC and fluorescence detection. researchgate.net In this method, the free thiols in the sample are first derivatized with a fluorogenic reagent such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F). researchgate.net After this initial reaction, a reducing agent, like tri-n-butylphosphine, is added to cleave any disulfide bonds, converting the oxidized form of 3-MLA back to its thiol form. researchgate.net This newly formed thiol is then derivatized with a different fluorogenic reagent, for example, ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F). researchgate.net The two distinct fluorescent derivatives can then be separated by reversed-phase HPLC and quantified, allowing for the determination of the initial concentrations of both the thiol and disulfide forms. researchgate.net

Electrochemical detection coupled with HPLC is another powerful technique for the selective and simultaneous detection of thiols and disulfides. nih.gov Specialized electrochemical detectors with multiple electrodes can be employed. nih.gov In such a setup, one electrode can be set at a potential that specifically detects the thiol form, while a downstream electrode, following a reduction step, can detect the total thiol concentration (initial thiols plus those generated from disulfide reduction). nih.gov This allows for the simultaneous measurement of both species in a single chromatographic run. nih.gov

LC-MS/MS can also be adapted for the differential quantification of thiol and disulfide forms. This can be achieved by using alkylating agents to protect the free thiol groups. For instance, N-ethylmaleimide (NEM) can be used to irreversibly bind to the free thiol groups of 3-MLA. Subsequently, the disulfide form can be reduced to the thiol form and then derivatized with a different, isotopically labeled alkylating agent. This allows for the differentiation and quantification of the two forms by mass spectrometry.

| Method | Principle | Key Reagents | Advantages | Considerations |

|---|---|---|---|---|

| Two-Step Derivatization HPLC-Fluorescence | Sequential derivatization of native thiols and reduced disulfides with different fluorescent tags. | ABD-F, SBD-F, tri-n-butylphosphine | Good sensitivity and allows for simultaneous quantification. | Requires careful optimization of derivatization and reduction steps. |

| HPLC-Electrochemical Detection | Differential detection of thiols and disulfides based on their electrochemical properties. | - | High selectivity for electroactive species. | Detector response can be sensitive to mobile phase composition. |

| LC-MS/MS with Differential Alkylation | Protection of free thiols followed by reduction and derivatization of disulfides with isotopically labeled reagents. | N-ethylmaleimide (NEM), isotopically labeled alkylating agents | High specificity and accuracy provided by mass spectrometry. | Potential for incomplete reactions and sample handling artifacts. |

Considerations for Sample Preparation and Stability in Research

The reliability of 3-MLA quantification is heavily dependent on appropriate sample collection, preparation, and storage procedures. Thiols are susceptible to oxidation, and improper handling can lead to artificial changes in the measured concentrations of the thiol and disulfide forms.

For biological samples such as plasma and urine, it is crucial to minimize the time between collection and analysis or storage. bevital.no If immediate analysis is not possible, samples should be stored at low temperatures, typically -80°C, to slow down metabolic processes and chemical degradation. nih.gov Studies on the stability of metabolites in urine have shown that while many compounds are stable at -20°C and 4°C for up to 24 hours, some amino acids can degrade when stored at room temperature for extended periods. nih.gov Therefore, shipping or storing urine samples on cool packs or at room temperature for more than 8 hours should be avoided. nih.gov

To prevent the auto-oxidation of the thiol group in 3-MLA, acidification of the sample is a common practice. Lowering the pH helps to stabilize the sulfhydryl group. For plasma samples, the collection of blood and the separation of plasma must be standardized to obtain reproducible results. bevital.no Hemolysis should be avoided as it can release intracellular components that may interfere with the analysis. bevital.no

Frequent freeze-thaw cycles should be avoided as they can lead to the degradation of certain metabolites. nih.gov Research has indicated that while one or two freeze-thaw cycles may not significantly affect the concentrations of many metabolites, three or more cycles can lead to noticeable changes. nih.gov Therefore, it is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

During sample preparation, particularly for methods involving derivatization, the reaction conditions such as pH, temperature, and incubation time must be carefully controlled and optimized to ensure complete and reproducible derivatization. The presence of interfering substances in the biological matrix can also affect the accuracy of the quantification. Therefore, appropriate sample clean-up procedures, such as protein precipitation for plasma samples, are often necessary.

| Parameter | Recommendation | Rationale |

|---|---|---|

| Sample Collection | Standardized protocols for blood and urine collection. Avoid hemolysis. | Ensures sample integrity and minimizes variability. |

| Storage Temperature | -80°C for long-term storage. Avoid prolonged storage at room temperature. | Prevents degradation and oxidation of 3-MLA. |

| Freeze-Thaw Cycles | Minimize the number of cycles; aliquot samples if necessary. | Prevents degradation of metabolites due to repeated freezing and thawing. |

| Sample pH | Acidification of the sample can help stabilize the thiol group. | Reduces the rate of auto-oxidation of the sulfhydryl group. |

| Sample Clean-up | Protein precipitation for plasma/serum samples. | Removes interfering macromolecules that can affect chromatographic performance and detector response. |

Pathophysiological and Clinical Research Implications of 3 Mercaptolactic Acid

Role in Inborn Errors of Metabolism

Inborn errors of metabolism represent a class of genetic disorders that lead to defects in metabolic pathways. 3-Mercaptolactic acid is a key metabolite in the context of a specific, rare disorder of sulfur amino acid metabolism.

Mercaptolactate-cysteine disulfiduria (MCDU), also known as Ampola syndrome, is an extremely rare autosomal recessive metabolic disorder. accscience.com It is characterized by the excessive urinary excretion of 3-mercaptolactate-cysteine disulfide, a mixed disulfide of this compound and cysteine. ardentapp.comhmdb.ca This condition arises from a deficiency of the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST), which plays a crucial role in the metabolism of cysteine. accscience.comardentapp.com

The first identified case, reported in the 1960s, was a 47-year-old man with severe mental retardation who excreted high concentrations of 3-mercaptolactate-cysteine disulfide in his urine. nih.gov Dietary supplementation with cysteine, but not methionine, led to a significant increase in the excretion of this disulfide, suggesting the disorder was directly linked to cysteine metabolism. nih.gov In a state of MPST deficiency, the substrate 3-mercaptopyruvate is alternatively metabolized by lactate (B86563) dehydrogenase, leading to the formation of 3-mercaptolactate. mdpi.com This compound then forms a disulfide bond with cysteine, creating the characteristic molecule excreted in urine.

While MCDU has been associated with clinical features such as intellectual disability and behavioral abnormalities in some patients, many individuals with the biochemical defect are asymptomatic. ardentapp.com The causal link between the enzymatic deficiency and these neurological symptoms has not been firmly established. orpha.net Due to its rarity and often asymptomatic nature, the exact prevalence of MCDU is unknown. ardentapp.com The study of MCDU and the development of animal models, such as MPST-knockout (KO) mice, provide a valuable framework for understanding the physiological roles of MPST and the consequences of its deficiency. nih.gov

The diagnosis of MCDU is primarily biochemical, centered on the identification of specific metabolites in the urine. The hallmark of the disorder is the significantly increased excretion of 3-mercaptolactate-cysteine disulfide. hmdb.caorpha.net

Diagnostic approaches rely on the following key findings:

Urine Organic Acid Analysis: The definitive diagnostic method is the detection of elevated levels of 3-mercaptolactate-cysteine disulfide in urine. This is typically accomplished using analytical techniques such as gas chromatography-mass spectrometry (GC-MS). ardentapp.com

Cyanide-Nitroprusside Test: This qualitative urine screening test, which detects disulfide bonds, will be positive in individuals with MCDU due to the high concentration of the excreted mixed disulfide. orpha.net

Enzyme Activity Measurement: A definitive diagnosis can be confirmed by measuring the activity of the MPST enzyme in erythrocytes, which will be deficient in affected individuals. orpha.net

Genetic Testing: Molecular genetic testing can identify mutations in the MPST gene, confirming the diagnosis at the genomic level. ardentapp.com

It is important to note that the primary diagnostic marker is the disulfide compound itself, rather than free this compound. The Human Metabolome Database (HMDB) lists 3-mercaptolactate-cysteine disulfide as the key compound excreted in the urine of patients with this disorder. hmdb.ca

| Biochemical Marker | Sample Type | Primary Diagnostic Method(s) | Expected Result in MCDU |

|---|---|---|---|

| 3-Mercaptolactate-cysteine disulfide | Urine | Gas Chromatography-Mass Spectrometry (GC-MS) | Significantly elevated levels |

| Disulfide Compounds (General) | Urine | Cyanide-Nitroprusside Test | Positive |

| 3-Mercaptopyruvate Sulfurtransferase (MPST) | Erythrocytes | Enzyme Activity Assay | Deficient activity |

| MPST Gene | Blood (DNA) | Gene Sequencing | Presence of pathogenic mutations |

Association with Environmental Exposures

The metabolism of sulfur-containing amino acids is integral to detoxification processes. While a direct role for this compound has not been established, its position within these pathways makes it a compound of interest in toxicological research.

Arsenic detoxification in humans is a complex process that heavily relies on methylation and conjugation with sulfur-containing molecules. The primary pathway involves the reduction of pentavalent arsenate (AsV) to trivalent arsenite (AsIII), followed by enzymatic methylation via arsenic (+3 oxidation state) methyltransferase (AS3MT). nih.gov This process is critically dependent on S-adenosylmethionine (SAM) as a methyl donor and glutathione (B108866) (GSH), a tripeptide containing cysteine, as a key reductant. nih.gov

Trivalent arsenic species, including arsenite and the intermediate monomethylarsonous acid (MAsIII), are highly reactive and can be detoxified by forming complexes with glutathione, such as As(GS)₃. nih.govnih.gov These glutathione conjugates are then actively transported out of cells or into bile for elimination. nih.gov The protective role of sulfur-containing amino acids against heavy metals is well-recognized, as they provide the cysteine necessary for glutathione synthesis and can offer chelating sites for toxic metals. nih.govresearchgate.net

While the involvement of cysteine and glutathione in arsenic metabolism is well-documented, a direct role for this compound in modulating these pathways has not been described in the scientific literature. As a downstream metabolite of cysteine, its formation indicates active sulfur amino acid metabolism, but there is currently no evidence to suggest it directly participates in the binding or detoxification of arsenic.

| Compound | Type | Role in Arsenic Metabolism |

|---|---|---|

| Cysteine | Amino Acid | Precursor for Glutathione synthesis. |

| Glutathione (GSH) | Tripeptide | Acts as a reductant; forms conjugates (e.g., As(GS)₃) with trivalent arsenic for efflux. nih.govnih.gov |

| S-adenosylmethionine (SAM) | Methyl Donor | Provides methyl groups for enzymatic methylation of arsenic by AS3MT. nih.gov |

Metabolomics is a powerful tool used to identify endogenous small-molecule profiles that are altered by exposure to environmental toxicants. nih.gov These "metabolomic signatures" can serve as biomarkers of exposure or early effect, providing insight into the mechanisms of toxicity. mdpi.com A well-established class of biomarkers for exposure to electrophilic chemicals are mercapturic acids, which are N-acetyl-L-cysteine S-conjugates excreted in the urine following the detoxification of toxicants via the glutathione pathway. nih.govnih.gov

Studies investigating the metabolic impact of environmental exposures, such as chronic arsenic exposure, have identified significant perturbations in pathways involving one-carbon metabolism, the tricarboxylic acid cycle, and fatty acid metabolism. nih.gov However, comprehensive metabolomic studies conducted to date in environmentally exposed populations have not identified this compound as a significant or consistent biomarker. nih.gov While related sulfur compounds are central to detoxification and are monitored as biomarkers, the role of this compound in this context remains unexplored. Further research is needed to determine if its levels are altered in response to specific environmental chemicals and whether it could serve as part of a broader metabolomic signature of exposure or toxicity.

Involvement in Neurodegenerative Conditions

A growing body of evidence suggests that dysregulation of cysteine metabolism and the associated redox imbalance are implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. accscience.comnih.govnih.gov The brain is highly susceptible to oxidative stress, and the availability of cysteine is the rate-limiting step for the synthesis of glutathione, the most abundant endogenous antioxidant in the central nervous system. nih.gov

Key aspects of this association include:

Oxidative Stress: Depletion of cysteine and consequently glutathione can lead to increased levels of reactive oxygen species (ROS), which cause oxidative damage to proteins, lipids, and DNA—a common feature in neurodegenerative disorders. nih.govresearchgate.net

Protein Misfolding and Aggregation: The thiol group of cysteine residues in proteins is susceptible to oxidative modifications, which can alter protein structure and function, potentially leading to the misfolding and aggregation characteristic of diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net

Altered Cysteine Homeostasis: Dysregulated expression of cysteine transporters and metabolic enzymes has been observed in conditions like Huntington's disease, contributing to neurotoxicity. nih.govfrontiersin.org

As a product of cysteine metabolism, this compound exists within this complex network. The accumulation of its disulfide with cysteine in MCDU demonstrates how a single enzymatic block can significantly alter sulfur amino acid pathways. While there is no direct evidence linking this compound to the cause of neurodegenerative diseases, its levels would invariably be affected by the widespread dysregulation of cysteine metabolism observed in these conditions. Therefore, while not a primary pathogenic factor, this compound could potentially serve as an indicator of "cysteine stress" and the broader metabolic disturbances occurring in the brain during neurodegeneration. nih.gov

Link to Alzheimer's Disease Pathogenesis and Sulfur Amino Acid Metabolism

Emerging research has highlighted the intricate relationship between sulfur amino acid metabolism and the pathogenesis of Alzheimer's disease (AD). While direct studies on this compound are limited, significant findings related to its metabolic precursor, 3-mercaptopyruvate (3-MP), and the enzyme 3-mercaptopyruvate sulfurtransferase (3-MST) provide a critical link. The 3-MST pathway is a key player in the metabolism of cysteine and the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with neuroprotective properties. nih.govpnas.org

In the context of AD, studies have shown that the activity of the 3-MST enzyme is significantly reduced in the cortex and hippocampal regions of transgenic mouse models of the disease. nih.gov This impairment is believed to contribute to the potentiation of oxidative stress and the exacerbation of AD pathology, including the aggregation of amyloid-β (Aβ) peptides, a hallmark of the disease. bohrium.comresearchgate.net Oxidative stress is a well-established factor in the progression of Alzheimer's, and the diminished function of the 3-MST/H₂S pathway appears to be a contributing element. nih.gov

Furthermore, the administration of sulfanegen, a bioavailable prodrug of 3-mercaptopyruvate, has been shown to restore 3-MST function in the brain. nih.govnih.gov This restoration leads to the prevention of cognitive impairment and the reversal of oxidative and neuroinflammatory consequences associated with AD pathology in animal models. nih.govbohrium.com These findings underscore the therapeutic potential of targeting this metabolic pathway. By supplementing the substrate for 3-MST, it is possible to mitigate some of the downstream pathological effects of the disease. bohrium.comresearchgate.net The connection between sulfur-containing amino acids and neurodegeneration is further supported by evidence of dysregulated sulfhydration, a process reliant on H₂S, in the AD brain. pnas.org

| Research Finding | Implication in Alzheimer's Disease Pathogenesis |

| Reduced 3-MST activity in the cortex and hippocampus of AD mouse models. nih.gov | Contributes to increased oxidative stress and neuroinflammation. |

| Impaired 3-MST function enhances Aβ aggregation. bohrium.com | Exacerbates the formation of amyloid plaques, a key feature of AD. |

| Administration of a 3-mercaptopyruvate prodrug (sulfanegen) prevents cognitive impairment. nih.govbohrium.com | Suggests that restoring the function of this metabolic pathway is a viable therapeutic strategy. |

| Dysregulation of the reverse transsulfuration pathway and sulfhydration in AD. pnas.org | Highlights the broader impact of altered sulfur metabolism on neuronal health in the disease. |

Potential as a Metabolomic Biomarker for Neurological Disorders

Metabolomics, the large-scale study of small molecules or metabolites, is a rapidly growing field with the potential to identify biomarkers for the diagnosis and prognosis of various diseases, including neurological disorders. nih.govaccscience.com Metabolites can provide a real-time snapshot of cellular activity and physiological status, making them valuable tools for understanding disease mechanisms. nih.govmdpi.com

Within the realm of neurodegenerative diseases, alterations in amino acid and sulfur metabolism have been identified as potential sources of biomarkers. accscience.comnih.gov Recent research has pointed to a link between metabolites produced by gut microbes involved in sulfur metabolism and neurodegenerative conditions like Alzheimer's, Parkinson's, and ALS. asm.org This highlights the systemic nature of metabolic dysregulation in these disorders.

While this compound itself has not yet been established as a definitive biomarker for a specific neurological disorder, its position within a critical metabolic pathway suggests its potential. Given that the 3-MST pathway is dysregulated in conditions like Alzheimer's disease, it is plausible that downstream metabolites such as this compound could have altered levels in biofluids. nih.gov The identification of shared metabolic signatures, including those related to amino acid metabolism, among different neurodegenerative diseases further supports the investigation of compounds like this compound in biomarker panels. nih.gov

| Biomarker Category | Relevance to Neurological Disorders |

| Metabolites | Reflect real-time physiological and pathological processes. nih.govmdpi.com |

| Sulfur Amino Acid Metabolites | Alterations are linked to neurodegenerative diseases. nih.govasm.org |

| Gut Microbiome Metabolites | Emerging evidence connects microbial sulfur metabolism to neurodegeneration. asm.org |

Implications in Other Disease States

Research on its Role in Cancer Progression and Cellular Metabolism

The metabolic pathways involving sulfur-containing compounds have significant implications in the context of cancer. The enzyme 3-mercaptopyruvate sulfurtransferase (3-MST), which is central to the metabolism of 3-mercaptopyruvate, has been extensively studied for its role in various cancers. mdpi.comnih.gov Research has shown that 3-MST is often upregulated in several types of tumors, including colon, lung, and bladder cancer, as well as various oral carcinomas. nih.govresearchgate.net

This upregulation of 3-MST in cancer cells is believed to support their proliferation, migration, and bioenergetics. nih.govnih.gov The hydrogen sulfide (H₂S) produced by this pathway can act as a signaling molecule that promotes cell survival and angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. nih.govresearchgate.net Furthermore, the 3-MST/H₂S system may contribute to the development of multidrug-resistant phenotypes in cancer cells. nih.gov

Pharmacological inhibition or silencing of 3-MST has been shown to have anti-proliferative effects on cancer cells, suggesting that this enzyme could be a valuable therapeutic target. mdpi.comnih.gov While research has predominantly focused on 3-MST and H₂S, the role of this compound in this context is an area for future investigation. As a downstream product in this pathway, its levels may be altered in cancerous tissues and could potentially influence cellular metabolism.

| Cancer Type | Role of the 3-MST Pathway |

| Colon Cancer | 3-MST is upregulated and contributes to cell proliferation and migration. nih.gov |

| Lung Adenocarcinoma | Overexpression of 3-MST is observed. researchgate.net |

| Bladder Urothelial Carcinoma | 3-MST is overexpressed. researchgate.net |

| Hepatocellular Carcinoma | Low expression of 3-MST is observed, where its overexpression can reduce cell proliferation. mdpi.com |

Connections to Oxidative Stress and Endogenous Antioxidant Systems

Thiol-containing compounds, such as this compound, are integral components of the body's endogenous antioxidant defense system. imrpress.comconsensus.app The sulfhydryl (-SH) group in these molecules can act as a potent reducing agent, capable of neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). imrpress.comresearchgate.net An imbalance between the production of these reactive species and the body's ability to counteract them leads to oxidative stress, a condition implicated in a wide range of chronic and degenerative diseases. nih.govmdpi.com

The metabolic pathway involving 3-MST contributes to redox homeostasis not only through the production of H₂S, which has antioxidant properties, but also by influencing the levels of other key antioxidants like glutathione. researchgate.net The enzymatic activity of 3-MST itself is subject to redox regulation, indicating a sensitive interplay between this pathway and the cellular redox environment. nih.gov

Given that this compound is a thiol, it inherently possesses the chemical properties to participate in antioxidant processes. imrpress.comnih.gov Thiols can protect essential cellular components like proteins, lipids, and DNA from oxidative damage. researchgate.net In conditions where oxidative stress is high, such as in neurodegenerative diseases and cancer, the status of the body's thiol pool is critically important. researchgate.netconsensus.app Therefore, understanding the role of specific thiol compounds like this compound within the broader antioxidant network is a key area of ongoing research.

| Component | Role in Antioxidant System |

| Thiols (-SH group) | Act as reducing agents to neutralize reactive oxygen and nitrogen species. imrpress.comresearchgate.net |

| 3-MST/H₂S Pathway | Contributes to redox homeostasis and has protective effects against oxidative stress. nih.govnih.gov |

| Glutathione (GSH) | A major intracellular thiol antioxidant, the production of which can be influenced by H₂S. researchgate.net |

Therapeutic Potential and Future Research Directions of 3 Mercaptolactic Acid

Investigation of Antioxidant Properties in Biological Systems

The potential of 3-mercaptolactic acid as a biological antioxidant is an area of scientific interest, though detailed in vivo and in vitro studies are not extensively documented in publicly available research. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in a variety of disease pathologies. nih.govactascientific.com The structural features of this compound, particularly the presence of a thiol (-SH) group, suggest a theoretical capacity for antioxidant activity, as thiols are known to be effective radical scavengers.

However, specific studies quantifying the antioxidant efficacy of this compound in biological systems, its mechanism of action in quenching free radicals, and its interaction with endogenous antioxidant enzymes are not yet prevalent in the scientific literature. The table below summarizes the general mechanisms by which antioxidant compounds can exert their protective effects, providing a framework for potential future investigations into this compound.

| Antioxidant Mechanism | Description | Potential Relevance to this compound |

| Radical Scavenging | Direct neutralization of free radicals by donating an electron or hydrogen atom. | The thiol group could potentially donate a hydrogen atom to stabilize reactive oxygen species. |

| Metal Ion Chelation | Binding to transition metal ions like iron and copper to prevent them from catalyzing the formation of free radicals. nih.gov | The carboxylic acid and hydroxyl groups may offer potential metal-chelating properties. |

| Enzyme Modulation | Upregulating the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. | Currently unknown if this compound influences the expression or activity of these enzymes. |

| Inhibition of Oxidases | Reducing the activity of enzymes that generate reactive oxygen species, such as NADPH oxidase. | The effect of this compound on pro-oxidant enzymes has not been characterized. |

Modulatory Effects on Gene Expression and Regulation Mechanisms

The influence of endogenous metabolites on gene expression is a critical aspect of cellular regulation and disease pathogenesis. While certain fatty acids and other small molecules are known to modulate gene expression by interacting with transcription factors or epigenetic modifiers, the role of this compound in this capacity remains an open question. nih.govmdpi.com

Research into how this compound might alter the expression of genes involved in inflammation, cell proliferation, or metabolic pathways is in its infancy. For instance, studies on other compounds have shown that they can influence key signaling pathways like the NF-κB pathway, which is central to the inflammatory response. nih.govresearchgate.net Whether this compound has similar effects is a potential avenue for future research. The table below outlines general mechanisms by which metabolites can influence gene expression, which could be explored in the context of this compound.

| Gene Regulation Mechanism | Description | Potential for this compound |

| Transcription Factor Activity | Direct binding to and modulation of transcription factors that control the expression of specific gene sets. | It is unknown if this compound can bind to or influence the activity of any known transcription factors. |

| Epigenetic Modification | Altering DNA methylation patterns or histone modifications, which can lead to changes in gene accessibility and expression. | The potential for this compound to serve as a substrate or inhibitor for epigenetic enzymes is yet to be investigated. |

| Receptor Binding | Acting as a ligand for cell surface or nuclear receptors that initiate signaling cascades leading to changes in gene expression. | No specific receptors for this compound have been identified to date. |

Novel Therapeutic Strategies Targeting this compound Pathways

Developing therapeutic strategies that target the metabolic pathways involving this compound is contingent on a deeper understanding of its synthesis, degradation, and biological functions. Currently, there are no established therapeutic interventions that specifically aim to modulate the levels or activity of this compound.

In broader contexts, targeting metabolic pathways is a promising approach in various diseases, including cancer and metabolic disorders. mdpi.com For example, inhibiting specific enzymes in a pathway to reduce the production of a harmful metabolite or to increase the concentration of a beneficial one are common strategies. The potential for such interventions related to this compound is yet to be explored.

Future Research Avenues and Translational Perspectives

The limited available data on this compound underscores the need for foundational research to uncover its physiological roles and therapeutic potential. Future research should be directed towards systematically investigating its biochemical and cellular functions.

Key areas for future investigation include:

Comprehensive Antioxidant Profiling: Conducting in vitro and in vivo studies to quantify the antioxidant capacity of this compound, identify the specific reactive oxygen species it neutralizes, and elucidate its mechanism of action.

Gene Expression Analysis: Utilizing transcriptomic and proteomic approaches to determine if this compound influences global gene expression patterns in various cell types and disease models.

Metabolic Pathway Elucidation: Mapping the upstream and downstream metabolic pathways of this compound to identify key regulatory enzymes that could be targeted for therapeutic intervention.

Disease Model Studies: Investigating the levels of this compound in various disease states and exploring the effects of its supplementation or depletion in preclinical models of diseases associated with oxidative stress and metabolic dysregulation.

From a translational perspective, should foundational research reveal significant therapeutic potential, the development of stable analogs or delivery systems for this compound could be pursued. However, a substantial body of preclinical evidence is first required to justify such endeavors. The journey from a basic metabolite to a potential therapeutic agent is long and requires rigorous scientific validation at every stage.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 3-mercaptolactic acid with high purity?

- Methodology : Synthesis typically involves reacting 2-hydroxypropionic acid with hydrogen sulfide under controlled acidic conditions, followed by acid hydrolysis to isolate the product. Key steps include:

- Purification via recrystallization using polar solvents (e.g., ethanol/water mixtures).

- Characterization via nuclear magnetic resonance (NMR) to confirm the thiol (-SH) and hydroxyl (-OH) functional groups, complemented by high-performance liquid chromatography (HPLC) for purity assessment (>98%) .

Q. How should researchers address stability challenges during storage of this compound?

- Methodology :

- Store the compound in amber glass vials at 4°C under inert gas (argon or nitrogen) to minimize oxidation and photodegradation.

- Regularly monitor stability using UV-Vis spectroscopy (absorbance at 260 nm) to detect decomposition products like disulfide derivatives .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodology :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with mobile phases buffered at pH 2.5–3.0 to enhance ionization. Calibrate with deuterated internal standards (e.g., d3-3-mercaptolactic acid) to correct for matrix effects .

- Electrochemical Detection : Employ gold or platinum electrodes to exploit the thiol group’s redox activity, with a detection limit of ~0.1 µM in serum .

Advanced Research Questions

Q. How does this compound participate in sulfur metabolism, and what experimental models can validate its enzymatic interactions?

- Methodology :

- In Vitro Assays : Use purified L-lactate dehydrogenase (LDH) to study its role in converting this compound to 3-mercaptopyruvic acid. Monitor reaction kinetics via spectrophotometry (NADH depletion at 340 nm) .

- Knockdown Studies : Apply siRNA targeting LDH in cell lines (e.g., HepG2) to observe metabolic flux changes using isotopically labeled (13C) this compound and track intermediates via LC-MS .

Q. What strategies resolve contradictory reports on the redox behavior of this compound in physiological systems?

- Methodology :

- Comparative Redox Profiling : Perform cyclic voltammetry in buffered solutions (pH 7.4) to compare oxidation potentials under simulated physiological vs. non-physiological conditions.

- In Vivo Imaging : Use genetically encoded biosensors (e.g., roGFP2) in zebrafish models to visualize real-time thiol/disulfide dynamics in response to this compound administration .

Q. How can researchers design experiments to investigate the role of this compound in modulating oxidative stress?

- Methodology :

- Cell-Based Assays : Treat primary hepatocytes with tert-butyl hydroperoxide (tBHP) to induce oxidative stress, then quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) pre- and post-3-mercaptolactic acid treatment .

- Omics Integration : Pair transcriptomic data (RNA-seq) with metabolomic profiling to identify pathways (e.g., Nrf2/ARE) activated by the compound .

Methodological Best Practices

Q. What statistical approaches are appropriate for clustered data in studies involving repeated this compound dosing?

- Recommendations :

- Use mixed-effects models to account for intra-subject variability in longitudinal studies.

- Apply Bonferroni correction for multiple comparisons when analyzing dose-response relationships .

Q. How should researchers document experimental protocols for reproducibility in this compound studies?

- Guidelines :

- Follow the Beilstein Journal of Organic Chemistry standards: Include detailed synthesis steps, purity thresholds, and instrument calibration parameters in the main text. Provide raw NMR/HPLC data in supplementary files with hyperlinked references .

- For enzymatic assays, specify buffer compositions, enzyme sources (e.g., Sigma-Aldrich LDH catalog numbers), and temperature controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.